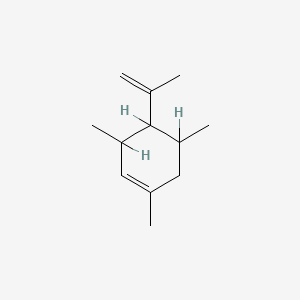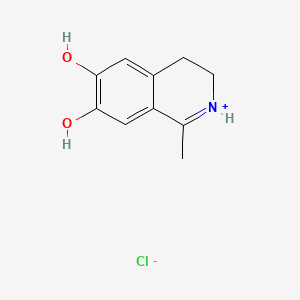![molecular formula C56H94O4S3 B13770385 Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester CAS No. 71982-66-6](/img/structure/B13770385.png)
Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanoic acid moiety linked to a tetradecylthio group and further esterified with thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester typically involves multiple steps. The initial step often includes the preparation of the propanoic acid derivative, followed by the introduction of the tetradecylthio group through a thiolation reaction. The final step involves esterification with thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tetradecylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学研究应用
Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of high-performance materials and as an additive in lubricants and coatings.
作用机制
The mechanism of action of propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, preventing oxidative damage by scavenging free radicals. It may also interact with enzymes and proteins, modifying their activity and stability. The pathways involved include redox reactions and covalent modifications of biomolecules.
相似化合物的比较
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- Propanoic acid, 3,3’-thiobis-, dioctadecyl ester
Uniqueness
Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to interact with biological molecules make it valuable in various applications.
属性
CAS 编号 |
71982-66-6 |
|---|---|
分子式 |
C56H94O4S3 |
分子量 |
927.5 g/mol |
IUPAC 名称 |
[2-tert-butyl-4-[5-tert-butyl-2-methyl-4-(3-tetradecylsulfanylpropanoyloxy)phenyl]sulfanyl-5-methylphenyl] 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C56H94O4S3/c1-11-13-15-17-19-21-23-25-27-29-31-33-37-61-39-35-53(57)59-49-41-45(3)51(43-47(49)55(5,6)7)63-52-44-48(56(8,9)10)50(42-46(52)4)60-54(58)36-40-62-38-34-32-30-28-26-24-22-20-18-16-14-12-2/h41-44H,11-40H2,1-10H3 |
InChI 键 |
NYKTUMJYBAPMSS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OC(=O)CCSCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)






![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
